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molecular formula C8H10N4O B591734 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol CAS No. 54535-00-1

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No. B591734
M. Wt: 178.195
InChI Key: SHYHYVCNCNAWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807838B2

Procedure details

To a 2 L, 3-neck flask was charged glycolate salt of (5-amino-1H-1,2,4-triazol-3-yl)methanol (99.93 g, 0.526 mol), 2,4 pentanedione (0.578 mols, 60 mL), acetic acid (6.70 mL), and EtOH (550 mL). The mixture was heated to a slight reflux. One hour after adding the reagents, the resulting solution was cooled to ambient temperature, and CH2Cl2 (500 mL) and Celite (25.03 g) were added. After stirring for 1 h, the mixture was filtered through a 4″ Buchner funnel packed with celite (20 g) and rinsed with EtOH (100 mL). The solution was distilled to 5 vols then cooled to 0° C. for 1-2 hours. The slurry was filtered and the cake was rinsed with cold EtOH (2×100 mL). The solids were dried to provide 76.67 g (81.7%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99.93 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
81.7%

Identifiers

REACTION_CXSMILES
C([O-])(=O)CO.[NH2:6][C:7]1[NH:11][N:10]=[C:9]([CH2:12][OH:13])[N:8]=1.[CH3:14][C:15](=O)[CH2:16][C:17](=O)[CH3:18].C(O)(=O)C>C(Cl)Cl.CCO>[CH3:14][C:15]1[CH:16]=[C:17]([CH3:18])[N:11]2[N:10]=[C:9]([CH2:12][OH:13])[N:8]=[C:7]2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)[O-]
Name
Quantity
99.93 g
Type
reactant
Smiles
NC1=NC(=NN1)CO
Name
Quantity
60 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
550 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a slight reflux
ADDITION
Type
ADDITION
Details
One hour after adding the reagents
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a 4″ Buchner funnel
WASH
Type
WASH
Details
rinsed with EtOH (100 mL)
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled to 5 vols
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C. for 1-2 hours
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the cake was rinsed with cold EtOH (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C)N=C(N2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 76.67 g
YIELD: PERCENTYIELD 81.7%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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